Ethyl 2-bromo-4-chloronicotinate
Overview
Description
Ethyl 2-bromo-4-chloronicotinate is a useful research compound. Its molecular formula is C8H7BrClNO2 and its molecular weight is 264.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Material Science Applications
Ethyl 2-bromo-4-chloronicotinate is utilized in various synthesis processes. For instance, Zhang, Cheng, and Guang (2011) described a method to synthesize 2-chloronicotinicacid, where Ethyl 2-chloronicotinate is an intermediate product. This process is noted for its simplicity, fewer steps, and higher yield, highlighting the potential for industrialization in material science applications (Qi Zhang, Yao Cheng, & Wang Guang, 2011).
2. Chemical Properties and Spectroscopic Analysis
In the field of chemical analysis, the compound has been a subject of spectroscopic studies. Karabacak et al. (2016) investigated the structural and spectroscopic data of ethyl-6-chloronicotinate, a related compound, using various spectroscopic methods and density functional theory. Such studies are crucial for understanding the physicochemical properties of these molecules, which can have implications in various scientific applications (M. Karabacak et al., 2016).
3. Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds like this compound often serve as intermediates in the synthesis of more complex molecules. For example, the synthesis of AZD1283, a P2Y12 receptor antagonist, involved ethyl 6-chloro-5-cyano-2-methylnicotinate, showcasing how such compounds contribute to drug development (S. Andersen et al., 2013).
Properties
IUPAC Name |
ethyl 2-bromo-4-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSVIFKDORWTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256561-52-0 | |
Record name | ethyl 2-bromo-4-chloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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